molecular formula C9H15IO3 B008999 1-Iodoethyl cyclohexyl carbonate CAS No. 102672-57-1

1-Iodoethyl cyclohexyl carbonate

Cat. No. B008999
M. Wt: 298.12 g/mol
InChI Key: WRBLBPRJIBIRBP-UHFFFAOYSA-N
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Patent
US07879906B2

Procedure details

Sodium iodide (4.48 g, 29.88 mmol) was dissolved in anhydrous CH3CN (30 mL). Compound 6 (1.20 g, 5.98 mmol) and anhydrous CH3CN (3 mL) were added and stirred for 5.5 hours at 50° C. After filtering and concentration, the residue was diluted with ether and re-concentrated to give 1.21 g of carbonic acid cyclohexyl ester 1-iodo-ethyl ester 7 (Yield: 69%). 1HNMR (CDCl3, 500 MHz) δ 1.25-1.40 (m, 3H), 1.41-1.58 (m, 3H), 1.70-1.78 (m, 2H), 1.85-1.95 (m, 2H), 2.22 (d, J=7.0 Hz, 3H), 4.66-4.71 (m, 1H), 6.77 (q, d=7.0 Hz, 1H).
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].Cl[CH:4]([O:6][C:7](=[O:15])[O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH3:5]>CC#N>[I:1][CH:4]([O:6][C:7](=[O:15])[O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC(C)OC(OC1CCCCC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 5.5 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
the residue was diluted with ether
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
IC(C)OC(OC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.